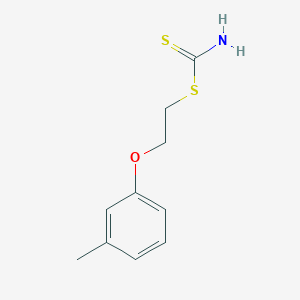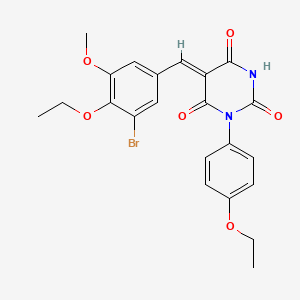
5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a vital role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of B cell malignancies, autoimmune diseases, and chronic inflammatory disorders.
Mecanismo De Acción
5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide works by selectively inhibiting the activity of BTK, which is a key enzyme in the B cell receptor (BCR) signaling pathway. By blocking BTK, this compound prevents the activation of downstream signaling pathways that lead to B cell proliferation and survival. This ultimately leads to the death of malignant B cells and suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, with a favorable safety profile. It has also been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to reduce the number of circulating B cells, which is a hallmark of B cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its potential to cause immunosuppression, which may increase the risk of infections.
Direcciones Futuras
There are several potential future directions for the development of 5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide. One area of interest is the combination of this compound with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Another potential application is the use of this compound in combination with immunotherapies, such as checkpoint inhibitors. Finally, there is also interest in the development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK.
Métodos De Síntesis
The synthesis of 5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide involves several steps, starting with the reaction of 2-phenoxyaniline with 2-bromoacetophenone to form 2-(2-phenoxyphenyl)-2-oxoethyl bromide. This intermediate is then reacted with 5-tert-butyl-2-methylfuran-3-amine to produce the final product, this compound.
Aplicaciones Científicas De Investigación
5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In addition, this compound has also demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
Propiedades
IUPAC Name |
5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-17(14-20(25-15)22(2,3)4)21(24)23-18-12-8-9-13-19(18)26-16-10-6-5-7-11-16/h5-14H,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPVGHPGIZLZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018577.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018581.png)
![1-(2-fluorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5018589.png)

![ethyl 4-(2-phenylethyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5018597.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B5018608.png)
![5-(4-chlorophenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5018618.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B5018625.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B5018636.png)
![1-(4-chlorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5018644.png)
![N-cyclopropyl-6-[4-(2-phenoxyethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5018649.png)

![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5018669.png)
![1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5018672.png)